Cas no 15720-01-1 (5'-Adenylic acid,2'-O-(5-O-phosphono-b-D-ribofuranosyl)- (9CI))

5'-Adenylic acid,2'-O-(5-O-phosphono-b-D-ribofuranosyl)- (9CI) structure
15720-01-1 structure
Product Name:5'-Adenylic acid,2'-O-(5-O-phosphono-b-D-ribofuranosyl)- (9CI)
CAS No:15720-01-1
MF:C15H23N5O14P2
MW:559.315745592117
CID:142375
PubChem ID:3080702
Update Time:2025-04-19

5'-Adenylic acid,2'-O-(5-O-phosphono-b-D-ribofuranosyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 5'-Adenylic acid,2'-O-(5-O-phosphono-b-D-ribofuranosyl)- (9CI)
    • [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
    • 2'-(5''-phosphoribosyl)-5'-adenosine monophosphate
    • 2-(5''-Phosphoribosyl)-5'-amp
    • 2'-O-(5-O-phosphono-beta-D-ribofuranosyl)adenosine 5'-(dihydrogen phosphate)
    • 5'-Adenylic acid, 2'-O-(5-O-phosphono-beta-D-ribofuranosyl)-
    • Ribosyladenosine 5',5''-bis(phosphate)
    • 2'-(5'-phosphoribosyl)adenosine 5'-monophosphate
    • iso-ADP-ribose
    • 2'-(5-phosphoribosyl)adenosine 5'-monophosphate
    • Q27145757
    • CHEBI:76110
    • 2'-(1''-ribosyl)adenosine 5',5''-bis(phosphate)
    • Ado(P)-Rib-P
    • 2/'-(5/'/'-Phosphoribosyl)-5/'-adenosine monophosphate
    • 2'-(1'-ribosyl)adenosine 5',5'-bis(phosphate)
    • 2'-O-(5-O-phosphono-beta-D-ribofuranosyl)-5'-adenylic acid
    • Epitope ID:191108
    • 2'-(5''-phosphoribosyl)adenosine 5'-monophosphate
    • 2'-O-[(5'-PHOSPHO)RIBOSYL]ADENOSINE-5'-MONOPHOSPHATE
    • 15720-01-1
    • 2'-(5-phosphoribosyl)-5'-AMP
    • DTXSID50166226
    • O(2')-(O(5')-phosphono-beta-D-ribofuranosyl)-[5']adenylic acid
    • Inchi: 1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(32-14)2-31-36(27,28)29)34-15-10(23)8(21)5(33-15)1-30-35(24,25)26/h3-6,8-11,14-15,21-23H,1-2H2,(H2,16,17,18)(H2,24,25,26)(H2,27,28,29)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1
    • InChI Key: BHIWBSNWEZIHHL-ZQSHOCFMSA-N
    • SMILES: P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O[C@H]1[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O1)O)O)O

Computed Properties

  • Exact Mass: 559.072
  • Monoisotopic Mass: 559.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 9
  • Complexity: 865
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _6.1
  • Topological Polar Surface Area: 292Ų

Experimental Properties

  • Density: 2.43
  • Boiling Point: 1042.7°Cat760mmHg
  • Flash Point: 584.4°C
  • Refractive Index: 1.873
  • PSA: 311.14000
  • LogP: -2.70150
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd